[1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
Description
1-(2-Fluorobenzyl)piperidin-3-ylmethanone is a fluorinated piperidine derivative featuring a methanone bridge connecting a 2-fluorobenzyl-substituted piperidine ring to a second piperidine moiety. This structural motif is common in medicinal chemistry due to the piperidine scaffold’s versatility in modulating pharmacokinetic properties and receptor interactions. The 2-fluorobenzyl group introduces steric and electronic effects that may enhance binding specificity or metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C18H25FN2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25FN2O/c19-17-9-3-2-7-15(17)13-20-10-6-8-16(14-20)18(22)21-11-4-1-5-12-21/h2-3,7,9,16H,1,4-6,8,10-14H2 |
InChI Key |
FYFRKLHNAOOZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form the intermediate [2-fluorobenzyl]piperidine. This intermediate is then reacted with piperidin-3-one under reductive amination conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-Fluorobenzyl)piperidin-3-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and psychiatric conditions.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(2-Fluorobenzyl)piperidin-3-ylmethanone and related compounds from the evidence:
| Compound Name | Key Structural Features | Pharmacological/Physicochemical Properties | Synthesis Yield (If Available) | Reference(s) |
|---|---|---|---|---|
| 1-(2-Fluorobenzyl)piperidin-3-ylmethanone | 2-Fluorobenzyl on piperidine; methanone bridge to piperidine | Likely enhanced lipophilicity and metabolic stability due to fluorinated aromatic group | N/A | N/A |
| 4j : (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-3-yl)methanone | Bis(4-fluorophenyl)methyl and 2-nitrobenzenesulfonyl groups; piperazine-piperidine core | Carbonic anhydrase I inhibition (selectivity likely influenced by sulfonamide and fluorinated substituents) | 57% | |
| 4k : (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((3-nitrophenyl)sulfonyl)piperidin-3-yl)methanone | Similar to 4j but with 3-nitrobenzenesulfonyl group | Improved yield (68%) suggests steric tolerance at the 3-nitro position; potential for altered enzyme binding | 68% | |
| (3-Nitrophenyl)(piperidin-1-yl)methanone | Nitro group at phenyl meta position; lacks fluorobenzyl moiety | Electron-withdrawing nitro group may reduce lipophilicity compared to fluorinated analogs | N/A | |
| (3R)-piperidin-3-yl(piperidin-1-yl)methanone | Non-fluorinated; stereospecific (R-configuration) | Used in crystallographic studies; absence of aromatic groups may limit target engagement | N/A | |
| [1-(2-Methoxy-benzenesulfonyl)-piperidin-3-yl]-(2-phenyl-piperidin-1-yl)-methanone | 2-Methoxybenzenesulfonyl group; phenyl-piperidine substituent | H3 receptor antagonist (demonstrated in sleep disorder models); sulfonyl group enhances solubility | N/A | |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 4-Fluorophenyl on piperidine; ethanone instead of methanone bridge | Structural simplicity may favor synthetic accessibility but reduce target specificity | N/A |
Key Observations:
Bis(4-fluorophenyl)methyl groups in compounds like 4j and 4k enhance selectivity for carbonic anhydrase I, suggesting fluorination patterns critically influence enzyme interactions .
Functional Group Variations: Sulfonamide-containing analogs (e.g., 4j, 4k, and Hoffmann La Roche’s H3 antagonists ) exhibit improved solubility and target engagement compared to methanone-only derivatives, though at the cost of synthetic complexity. Nitro groups (e.g., in (3-nitrophenyl)(piperidin-1-yl)methanone ) reduce lipophilicity, which may limit blood-brain barrier penetration compared to fluorinated counterparts.
Stereochemical and Conformational Effects :
- The (3R)-piperidin-3-yl configuration in highlights the role of stereochemistry in crystallographic stability, though its pharmacological relevance remains unexplored .
Synthetic Accessibility :
- Yields for sulfonamide-containing compounds (e.g., 57–68% for 4j and 4k ) suggest efficient protocols for introducing sulfonyl groups, whereas fluorobenzyl derivatives may require optimized coupling conditions.
Biological Activity
1-(2-Fluorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a fluorobenzyl group attached to a piperidine ring linked through a methanone, has garnered interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The following table summarizes the key chemical properties of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone:
| Property | Value |
|---|---|
| Molecular Formula | C18H25FN2O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | [1-[(2-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
| InChI Key | FYFRKLHNAOOZII-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F |
The biological activity of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluorobenzyl group enhances the compound's binding affinity to these targets, modulating their activity and leading to various physiological effects. This compound has been investigated for its potential applications in treating neurological disorders and psychiatric conditions due to its ability to influence neurotransmitter systems.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects:
- Neurotransmitter Receptor Interaction : Research indicates that compounds similar to 1-(2-Fluorobenzyl)piperidin-3-ylmethanone exhibit significant interactions with acetylcholine receptors. For instance, studies on related piperidine derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial for enhancing cholinergic signaling in the brain .
- Antimicrobial Properties : In vitro studies have demonstrated that certain piperidine derivatives possess antimicrobial activity. While specific data on 1-(2-Fluorobenzyl)piperidin-3-ylmethanone is limited, its structural similarities suggest potential efficacy against various pathogens .
- Tyrosinase Inhibition : A study focused on piperazine derivatives found that structurally related compounds exhibited strong inhibition of tyrosinase, an enzyme involved in melanin production. This suggests that 1-(2-Fluorobenzyl)piperidin-3-ylmethanone may also possess similar inhibitory effects, which could be beneficial in cosmetic or therapeutic applications targeting hyperpigmentation .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized novel AChE inhibitors based on piperidine structures, revealing that modifications similar to those found in 1-(2-Fluorobenzyl)piperidin-3-ylmethanone led to compounds with high binding affinities and effective inhibition of AChE in vitro. These findings highlight the potential of this compound as a lead structure for developing treatments for Alzheimer's disease and other cognitive disorders .
Case Study 2: In Vivo Distribution Studies
In vivo studies using radiolabeled analogs demonstrated nonspecific binding in brain regions, indicating that while these compounds may not be suitable for imaging AChE activity, they still provide valuable insights into the distribution and metabolism of piperidine derivatives in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
